Tenacissoside F

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

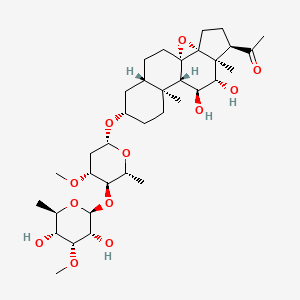

Tenacissoside F is a steroid isolated from Marsdenia tenacissima . It belongs to the category of natural compounds . Its molecular formula is C35H56O12 .

Molecular Structure Analysis

The molecular structure of Tenacissoside F is quite complex. It has a molecular weight of 668.821 . The IUPAC name for Tenacissoside F is 1-[(1S,3R,6R,7S,8S,9S,10S,11S,14S,16S)-14-[(2R,4R,5R,6R)-5-[(2S,3R,4R,5R,6R)-3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-8,9-dihydroxy-7,11-dimethyl-2-oxapentacyclo[8.8.0.01,3.03,7.011,16]octadecan-6-yl]ethanone .Physical And Chemical Properties Analysis

Tenacissoside F is a powder . It has a molecular weight of 668.821 . The InChI Key is WGOHWIVFCMYBJP-HCGZSUPLSA-N .Applications De Recherche Scientifique

Traditional Medicine

Tenacissoside F is derived from Marsdenia tenacissima (Roxb.) Wight et Arn., a traditional Chinese and Dai herbal medicine . The stems and roots of this plant have been widely used for the treatment of various ailments such as asthma, trachitis, tonsillitis, pharyngitis, cystitis, pneumonia, and drug or food poisoning .

Cancer Treatment

Multidrug Resistance Reversal

The steroids from Marsdenia tenacissima, including Tenacissoside F, have shown multidrug resistance reversal properties . This provides evidence for the use of this herb in clinics .

Anti-angiogenic Activities

The crude extracts and steroids from Marsdenia tenacissima have demonstrated anti-angiogenic activities . This means they can inhibit the formation of new blood vessels, which is particularly useful in preventing the growth and spread of cancer .

Immunomodulation

The compounds from Marsdenia tenacissima have shown immunomodulation activities . This means they can modify the immune response or the functioning of the immune system .

Anti-HIV Activities

The compounds from Marsdenia tenacissima have demonstrated anti-HIV activities . This suggests potential applications in the treatment of HIV .

Mécanisme D'action

Target of Action

Tenacissoside F is a major active component of Marsdenia tenacissima, a traditional Chinese medicine Related compounds such as tenacissosides i, h, and g have been shown to target p53, jak-1, and hif1α, respectively . These targets play crucial roles in apoptosis, angiogenesis, and immune function .

Mode of Action

For instance, related compounds have been shown to promote apoptosis, inhibit angiogenesis, and improve immune function .

Biochemical Pathways

Related compounds have been found to influence pathways associated with apoptosis, angiogenesis, and immune function . These pathways and their downstream effects contribute to the compound’s pharmacological effects.

Pharmacokinetics

A study on related compounds, tenacissosides g, h, and i, has been conducted . The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of these compounds could provide insights into the pharmacokinetics of Tenacissoside F. These properties can significantly impact the bioavailability of the compound, influencing its therapeutic efficacy.

Result of Action

Related compounds have been shown to have anti-tumor effects . They promote apoptosis, inhibit angiogenesis, and improve immune function . These effects could potentially be shared by Tenacissoside F.

Action Environment

Environmental factors can influence the action, efficacy, and stability of Tenacissoside F. For instance, Marsdenia tenacissima, the plant from which Tenacissoside F is derived, is adapted to calcium-rich karst regions . This adaptation could potentially influence the compound’s action.

Propriétés

IUPAC Name |

1-[(1S,3R,6R,7S,8S,9S,10S,11S,14S,16S)-14-[(2R,4R,5R,6R)-5-[(2S,3R,4R,5R,6R)-3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-8,9-dihydroxy-7,11-dimethyl-2-oxapentacyclo[8.8.0.01,3.03,7.011,16]octadecan-6-yl]ethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H56O12/c1-16(36)21-10-13-35-33(21,5)30(40)26(39)29-32(4)11-9-20(14-19(32)8-12-34(29,35)47-35)45-23-15-22(41-6)27(18(3)43-23)46-31-25(38)28(42-7)24(37)17(2)44-31/h17-31,37-40H,8-15H2,1-7H3/t17-,18-,19+,20+,21+,22-,23+,24-,25-,26+,27-,28-,29-,30-,31+,32+,33+,34+,35-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGOHWIVFCMYBJP-HCGZSUPLSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(OC(CC2OC)OC3CCC4(C(C3)CCC56C4C(C(C7(C5(O6)CCC7C(=O)C)C)O)O)C)C)O)OC)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1[C@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](O[C@H](C[C@H]2OC)O[C@H]3CC[C@]4([C@H](C3)CC[C@]56[C@@H]4[C@@H]([C@H]([C@]7([C@]5(O6)CC[C@H]7C(=O)C)C)O)O)C)C)O)OC)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H56O12 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

668.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q & A

Q1: What is the chemical structure of Tenacissoside F and where has it been found?

A1: Tenacissoside F is a steroidal glycoside isolated from the stem of the plant Marsdenia tenacissima. [] Its structure consists of a C21 steroidal aglycone with a sugar chain attached. The sugar chain is composed of 6-deoxy-3-O-methyl-β-D-allopyranosyl-(1→4)-β-D-oleandropyranose. [] The aglycone portion contains diester groups at the C-11 and C-12 positions. []

Q2: How is Tenacissoside F detected and quantified in complex mixtures?

A2: While Tenacissoside F itself was not analyzed in the study, a related compound with a similar steroidal structure, Marsdenoside I (also a C21 steroidal glycoside found in Marsdenia tenacissima), was successfully identified and quantified in rat plasma using a validated LC-MS/MS method. [] This method employed liquid-liquid extraction followed by separation on a C18 column and detection with electrospray ionization in negative ion mode. [] This suggests that similar analytical techniques could be adapted for the detection and quantification of Tenacissoside F.

Q3: Has Tenacissoside F shown any potential for biological activity?

A3: While specific biological activity data for Tenacissoside F is limited in the provided research, its presence in Marsdenia tenacissima extracts, alongside other bioactive steroidal glycosides like Tenacigenoside A and Marsdenoside I, suggests potential therapeutic avenues. [, ] Further research is needed to determine the specific biological activity and potential applications of Tenacissoside F.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Disodium;6-[(5-methoxybenzimidazol-1-id-2-yl)sulfinylmethyl]-5-methyl-4-(trideuteriomethoxy)pyridine-3-carboxylate](/img/structure/B1152025.png)

![[(1S,4S,7R,9S,10S,12R)-4,12-diacetyloxy-1,9-dihydroxy-15-[2-hydroxy-3-(4-hydroxyphenyl)-3-[(2,3,4,5,6-pentadeuteriobenzoyl)amino]propanoyl]oxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B1152029.png)

![1,2-dimethyl-7-(trideuteriomethoxy)-9H-pyrido[3,4-b]indol-2-ium](/img/structure/B1152032.png)